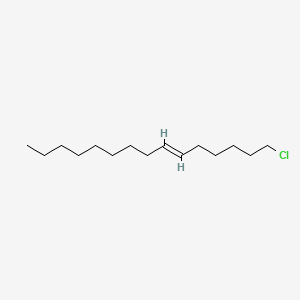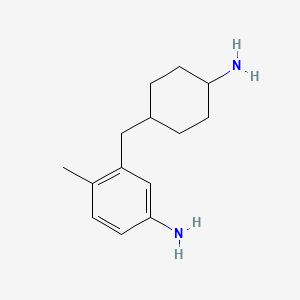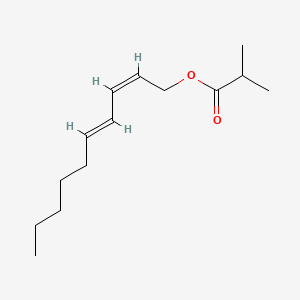
(Z,E)-Deca-2,4-dienyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,E)-Deca-2,4-dienyl isobutyrate is an organic compound characterized by the presence of both Z and E isomers in its structure. This compound is a type of ester, which is commonly found in various natural and synthetic products. The unique configuration of its double bonds makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (Z,E)-Deca-2,4-dienyl isobutyrate typically involves the selective synthesis of its Z and E isomers. One common method is the Wittig reaction, which allows for the formation of alkenes with specific geometries. This reaction involves the use of phosphonium ylides and aldehydes or ketones under controlled conditions to yield the desired isomeric forms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of catalysts and reaction conditions is crucial to achieving high yields and selectivity. Industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(Z,E)-Deca-2,4-dienyl isobutyrate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various halogenated derivatives .
Applications De Recherche Scientifique
(Z,E)-Deca-2,4-dienyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a model compound to study isomerization and reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism by which (Z,E)-Deca-2,4-dienyl isobutyrate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, including signal transduction and metabolic processes. The compound’s ability to undergo isomerization also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deca-2,4-dienyl acetate: Similar in structure but with an acetate group instead of an isobutyrate group.
Hexa-2,4-dienyl isobutyrate: A shorter chain analog with similar functional groups.
Octa-2,4-dienyl isobutyrate: An intermediate chain length analog
Uniqueness
(Z,E)-Deca-2,4-dienyl isobutyrate is unique due to its specific double bond configuration and the presence of both Z and E isomers. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
94133-57-0 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
[(2Z,4E)-deca-2,4-dienyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h8-11,13H,4-7,12H2,1-3H3/b9-8+,11-10- |
Clé InChI |
PKPNQPCVKDGGPU-OCBXPSTGSA-N |
SMILES isomérique |
CCCCC/C=C/C=C\COC(=O)C(C)C |
SMILES canonique |
CCCCCC=CC=CCOC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


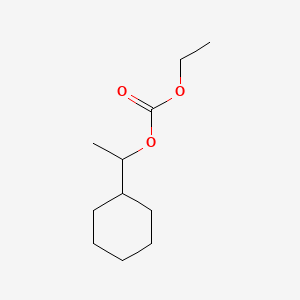
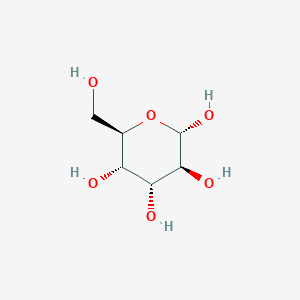
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

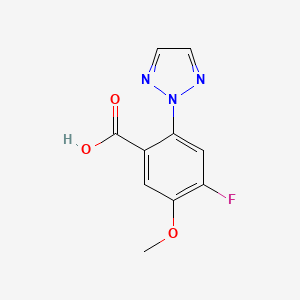
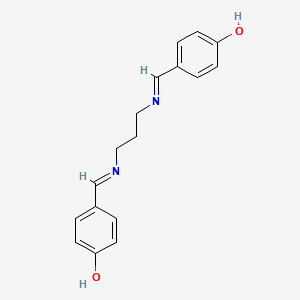
![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
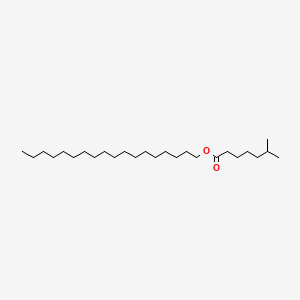
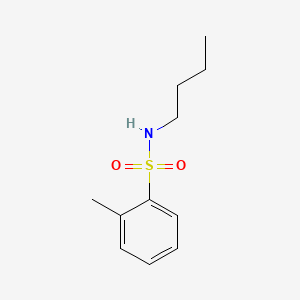
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
